molecular formula C24H21FN2O3 B11356493 5-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11356493
M. Wt: 404.4 g/mol
InChI Key: HZTIRILVDPLCFD-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHYLPHENYL)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a carboxamide group, and various aromatic substituents

Preparation Methods

The synthesis of 5-(3,4-DIMETHYLPHENYL)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the formation of the oxazole ring through cyclization reactions, followed by the introduction of the carboxamide group and the aromatic substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the oxazole ring can be oxidized under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

5-(3,4-DIMETHYLPHENYL)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with specific biological targets.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 5-(3,4-DIMETHYLPHENYL)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE include other oxazole derivatives and carboxamide-containing compounds. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups and aromatic substituents, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C24H21FN2O3

Molecular Weight

404.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H21FN2O3/c1-16-9-10-18(12-17(16)2)23-13-22(26-30-23)24(28)27(15-20-7-5-11-29-20)14-19-6-3-4-8-21(19)25/h3-13H,14-15H2,1-2H3

InChI Key

HZTIRILVDPLCFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3F)CC4=CC=CO4)C

Origin of Product

United States

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